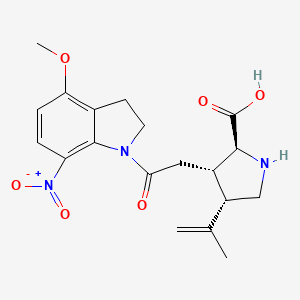

3-氧代泊沙康唑(3-氧代-1-哌嗪基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Development of Novel Oral Formulations

Research has been conducted on developing novel oral formulations of posaconazole, which includes studying impurities like “3-Oxo-posaconazole” to understand their behavior in different pharmaceutical formulations .

Analytical Method Development

Analytical studies involving “3-Oxo-posaconazole” are essential for establishing robust analytical methods for drug quality control. This includes determining linearity, sensitivity, and specificity of detection methods .

作用机制

3-Oxo-posaconazole (3-oxo-1-piperazinyl) is related to Posaconazole, which is a systemic triazole antifungal drug . The mechanism of action of Posaconazole, and likely 3-Oxo-posaconazole (3-oxo-1-piperazinyl), involves the inhibition of the enzyme lanosterol 14α-demethylase, which is necessary for the synthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, these drugs disrupt the synthesis of ergosterol, leading to alterations in the fungal cell membrane and ultimately cell death .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 3-Oxo-posaconazole can be achieved by starting with posaconazole and introducing a ketone group at the 3-position of the piperazine ring. This can be accomplished through a series of reactions including oxidation, protection, and substitution.", "Starting Materials": [ "Posaconazole", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide", "Methanol", "Ethanol", "Diethyl ether", "Sodium chloride" ], "Reaction": [ "Step 1: Protect the hydroxyl group of posaconazole with acetic anhydride and pyridine to form the acetate derivative.", "Step 2: Oxidize the 3-hydroxyl group of the acetate derivative using hydrogen peroxide to form the corresponding ketone.", "Step 3: Deprotect the acetate group using sodium bicarbonate and chloroform to obtain the desired product, 3-Oxo-posaconazole.", "Step 4: Purify the product using a combination of acid-base extraction and recrystallization." ] } | |

CAS 编号 |

357189-94-7 |

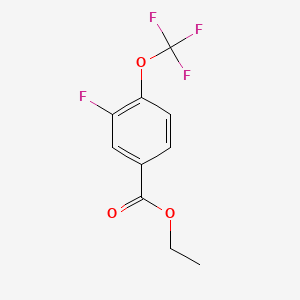

分子式 |

C37H40F2N8O5 |

分子量 |

714.775 |

IUPAC 名称 |

4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-[4-[1-[(2S,3S)-2-hydroxypentan-3-yl]-5-oxo-1,2,4-triazol-4-yl]phenyl]piperazin-2-one |

InChI |

InChI=1S/C37H40F2N8O5/c1-3-34(25(2)48)47-36(50)46(24-42-47)30-7-5-29(6-8-30)45-15-14-43(18-35(45)49)28-9-11-31(12-10-28)51-19-26-17-37(52-20-26,21-44-23-40-22-41-44)32-13-4-27(38)16-33(32)39/h4-13,16,22-26,34,48H,3,14-15,17-21H2,1-2H3/t25-,26+,34-,37-/m0/s1 |

InChI 键 |

ZZDLBPMUUVZXAY-UZGSICAYSA-N |

SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

同义词 |

2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-3-oxo-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-t |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)

![2,9-Bis(5-bromothiophen-2-yl)-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B565835.png)